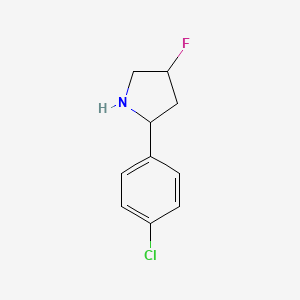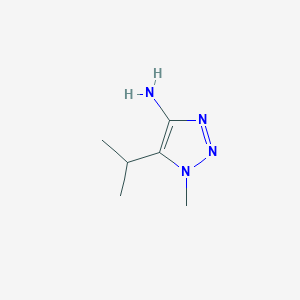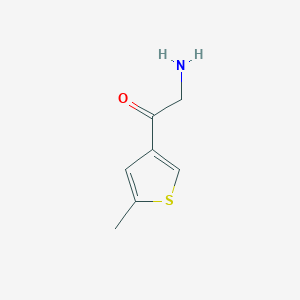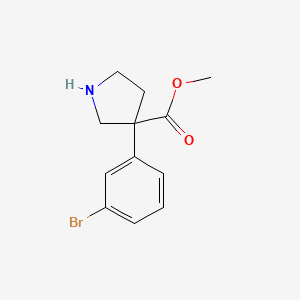![molecular formula C15H24N2S B13170617 1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13170617.png)
1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine is a synthetic compound characterized by its unique structure, which includes a tetramethylcyclopropyl group attached to a thiazole ring, further connected to a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Tetramethylcyclopropyl Group: This step involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the thiazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the thiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield fully saturated rings or partially reduced intermediates.
科学的研究の応用
1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study various biological pathways, particularly those involving thiazole or piperidine derivatives.
作用機序
The mechanism of action of 1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, while the piperidine moiety can modulate receptor activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
Cyclopropyl Fentanyl: Shares the cyclopropyl group but differs in its overall structure and pharmacological profile.
Thiazole Derivatives: Compounds like thiamine (vitamin B1) contain the thiazole ring and have different biological roles.
Piperidine Derivatives: Compounds like piperine, found in black pepper, share the piperidine ring but have different applications.
Uniqueness
1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine is unique due to its combination of the tetramethylcyclopropyl group, thiazole ring, and piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C15H24N2S |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
2-piperidin-1-yl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole |
InChI |
InChI=1S/C15H24N2S/c1-14(2)12(15(14,3)4)11-10-18-13(16-11)17-8-6-5-7-9-17/h10,12H,5-9H2,1-4H3 |
InChIキー |
IHWIPEVYUXHVFZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C)C)C2=CSC(=N2)N3CCCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-4-[(1S)-1-hydroxyethyl]benzenesulfonamide](/img/structure/B13170534.png)
![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
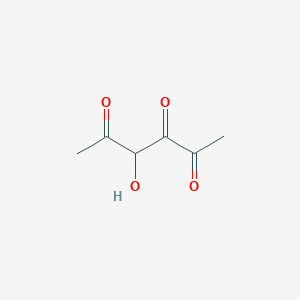
![Methyl4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13170550.png)

![[(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13170558.png)
![3-Cyclopropyl-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13170559.png)

![Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170575.png)
